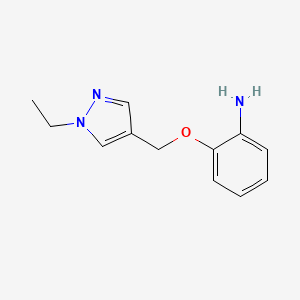

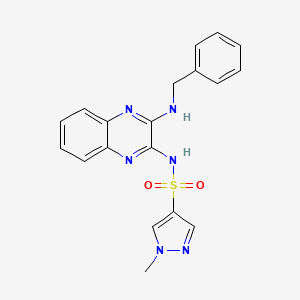

![molecular formula C14H11BrN2S2 B2854147 N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-65-6](/img/structure/B2854147.png)

N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzothiazole ring attached to a bromophenyl group via an amine linkage, and a methylthio group attached to the 4-position of the benzothiazole ring. The presence of the bromine atom, an electron-withdrawing group, could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it would be a solid at room temperature due to the presence of the aromatic rings. The bromine atom might make the compound relatively heavy and could influence its boiling and melting points .Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum . The compound has shown potential to inhibit this receptor, which plays a crucial role in bacterial communication and biofilm formation .

Mode of Action

The compound interacts with its target by inhibiting the QS-mediated signals in a dose-dependent manner . This interaction disrupts the normal functioning of the CviR receptor, leading to a decrease in violacein production, a pigment produced by Chromobacterium violaceum .

Biochemical Pathways

The compound affects the quorum sensing pathway, a form of bacterial communication that regulates gene expression in response to cell density . By inhibiting the CviR receptor, the compound disrupts this pathway, leading to downstream effects such as reduced violacein production and biofilm clearance .

Pharmacokinetics

Its ability to inhibit the cvir receptor suggests that it can be absorbed and distributed to the site of action .

Result of Action

The compound’s action results in the inhibition of violacein production and biofilm clearance . These effects could potentially make it useful in combating bacterial infections, particularly those involving biofilm formation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solvent polarity might affect the compound’s activity . .

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBGXCGJTWWCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

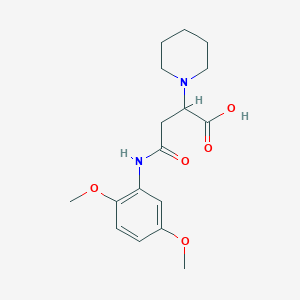

![(4-Amino-4-ethylpiperidin-1-yl)-[(3S,4S)-4-phenyloxan-3-yl]methanone;hydrochloride](/img/structure/B2854067.png)

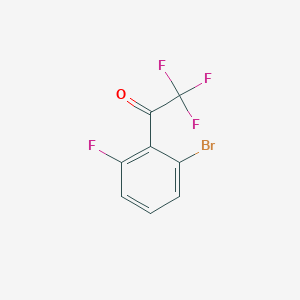

![N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B2854068.png)

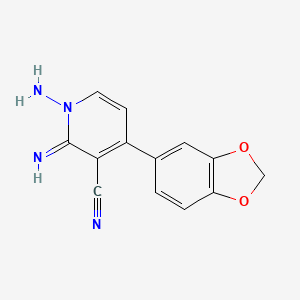

![N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2854071.png)

![2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2854073.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2854076.png)

![4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol](/img/structure/B2854079.png)

![2-Chloro-N-[1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]acetamide](/img/structure/B2854081.png)